molecular formula C26H24N2O4S B11251324 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11251324
M. Wt: 460.5 g/mol
InChI Key: JKJPAOOTLWQESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of benzodioxepin, thiophene, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodioxepin moiety, followed by the introduction of the thiophene and indole groups through various coupling reactions. Common reagents used in these reactions include alkyl halides, thiophene carboxylic acids, and indole derivatives. Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with similar structural features.

    Thiophene-2-carboxylic acid derivatives: Compounds with the thiophene moiety that exhibit similar chemical reactivity.

    Indole derivatives: Molecules containing the indole structure, which are widely studied for their biological activities.

Uniqueness

N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of benzodioxepin, thiophene, and indole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C26H24N2O4S/c1-17-12-22-23(32-10-5-9-31-22)13-18(17)14-27-25(29)16-28-15-20(19-6-2-3-7-21(19)28)26(30)24-8-4-11-33-24/h2-4,6-8,11-13,15H,5,9-10,14,16H2,1H3,(H,27,29)

InChI Key

JKJPAOOTLWQESN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CS5)OCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.